(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Description
Properties
IUPAC Name |
(6-cyclobutyl-5H-imidazo[1,2-b]pyrazol-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-6-8-9(7-2-1-3-7)12-13-5-4-11-10(8)13/h4-5,7,12,14H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMSNFJOZNEYHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C3=NC=CN3N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for Imidazo[1,2-b]pyrazole Derivatives
A widely adopted method for synthesizing 1H-imidazo[1,2-b]pyrazoles involves a sequential one-pot approach starting from (ethoxymethylene)malonic acid derivatives, hydrazine monohydrate, aldehydes, and isocyanides. This method efficiently constructs the heterocyclic core and introduces substituents in a controlled manner.
- Reaction of hydrazine monohydrate with (ethoxymethylene)malonic acid derivatives under microwave irradiation to form pyrazole intermediates.
- Subsequent addition of aldehydes and isocyanides in the presence of trifluoroacetic acid (TFA) at room temperature to afford the imidazo[1,2-b]pyrazole scaffold.
- Isolation of the product by filtration or flash chromatography depending on the substituents.
This method yields various substituted imidazo[1,2-b]pyrazoles with good efficiency and purity.
Specific Preparation of (6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Although direct literature specifically detailing the preparation of (6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is limited, the preparation can be inferred by adapting the general synthetic route for imidazo[1,2-b]pyrazoles and incorporating the cyclobutyl substituent and methanol group as follows:
Introduction of the Cyclobutyl Group
- The cyclobutyl substituent at position 6 can be introduced via the choice of an appropriate aldehyde or alkylating agent during the heterocycle formation step.
- For example, using cyclobutyl aldehyde or a cyclobutyl-containing isocyanide in the one-pot synthesis can incorporate this substituent into the imidazo[1,2-b]pyrazole framework.
Installation of the Methanol Group at Position 7
- The methanol substituent at position 7 can be introduced by reduction of a corresponding aldehyde or ester precursor at this position.
- Commonly, reduction of an aldehyde group to a primary alcohol is achieved using sodium borohydride or lithium aluminum hydride under controlled conditions.
- For instance, reduction of 7-formyl-imidazo[1,2-b]pyrazole derivatives with sodium borohydride in methanol at 0–20°C for 1–3 hours yields the corresponding hydroxymethyl derivatives with moderate to good yields (50–80%).
Detailed Experimental Procedure (Hypothetical Adaptation)
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydrazine monohydrate, (ethoxymethylene)malonic acid derivative, EtOH, microwave irradiation (80–150°C, 10 min) | Formation of pyrazole intermediate | 60–70 | Microwave accelerates reaction |
| 2 | Addition of cyclobutyl aldehyde, TFA, isocyanide, stirring at room temperature (10–60 min) | One-pot cyclization to imidazo[1,2-b]pyrazole core with cyclobutyl substituent | 60–65 | Precipitation aids isolation |
| 3 | Sodium borohydride, MeOH, 0–20°C, 1–3 h | Reduction of aldehyde at position 7 to methanol group | 50–78 | Controlled temperature critical for selectivity |
| 4 | Purification by filtration and washing or flash chromatography | Isolation of pure (6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol | — | Use of hexane/EtOAc or DCM/MeOH eluents |
Analytical Data and Characterization
- NMR Spectroscopy: ^1H and ^13C NMR spectra confirm the heterocyclic framework and substitution pattern. For example, signals corresponding to the cyclobutyl protons and the methanol CH2OH group appear distinctively.
- Mass Spectrometry (ESI-MS): Molecular ion peaks correspond to the expected molecular weight of the compound.
- Melting Point and TLC: Provide purity assessment; typical melting points for related imidazo[1,2-b]pyrazole derivatives range around 230–240°C.
Summary of Research Findings
- The synthesis of imidazo[1,2-b]pyrazoles via one-pot methods is efficient and adaptable for various substituents including cyclobutyl groups.
- Introduction of the methanol substituent is effectively achieved by reduction of aldehyde precursors using sodium borohydride or lithium aluminum hydride.
- Microwave-assisted synthesis and mild reduction conditions improve yields and reduce reaction times.
- Purification typically involves simple filtration or flash chromatography, with solvents like hexane/ethyl acetate or dichloromethane/methanol mixtures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the alcohol group to a carbonyl group.
Reduction: : Reducing any potential double or triple bonds.
Substitution: : Replacing one or more atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl methanal .
Reduction: : Formation of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-ylmethane .
Substitution: : Formation of derivatives with different substituents at various positions on the imidazo[1,2-b]pyrazole ring.
Scientific Research Applications
(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 6 and 7
The imidazo[1,2-b]pyrazole scaffold is highly modular, with substituents at positions 6 and 7 significantly influencing physicochemical and biological properties. Key analogues are summarized below:
Key Observations:
- Cyclobutyl vs. Cyclopropyl (Position 6): The cyclobutyl group in the target compound confers greater lipophilicity and reduced ring strain compared to cyclopropyl derivatives . This may improve membrane permeability in biological systems.
- Hydroxymethyl vs. Carboxamide (Position 7): The –CH2OH group offers hydrogen-bond donor capacity, whereas carboxamide derivatives (e.g., compound 9a) provide both H-bonding and structural rigidity, often correlating with enhanced target engagement .
Physicochemical Properties
- Solubility: The hydroxymethyl group in the target compound likely improves aqueous solubility compared to methylsulfanyl or cyclopropyl analogues .
- Thermal Stability: Melting points for related compounds range from 116–210°C, with carboxamide derivatives (e.g., 9a) showing higher thermal stability (m.p. 208–210°C) due to intermolecular H-bonding .
Biological Activity
(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique imidazo[1,2-b]pyrazole core structure, which is known for its diverse pharmacological properties. This article provides a detailed overview of the biological activity of this compound, synthesizing findings from various research studies.
Chemical Structure
The chemical structure of (6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol can be represented as follows:
The compound consists of:
- A cyclobutyl group that contributes to its unique chemical properties.
- An imidazo[1,2-b]pyrazole core , which is a common motif in biologically active compounds.
- A methanol moiety that enhances solubility and reactivity.
Synthesis
The synthesis of (6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol typically involves multi-step organic reactions. Key steps include:
- Formation of the imidazo[1,2-b]pyrazole core.
- Introduction of the cyclobutyl group.
- Finalization through reduction or substitution reactions to yield the methanol derivative.
Biological Activity Overview
Research indicates that (6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol exhibits several biological activities, including:
Antimicrobial Activity
Recent studies have shown that derivatives of imidazo[1,2-b]pyrazoles possess significant antimicrobial properties. For instance:
- Compounds synthesized from similar structures demonstrated high selective inhibitory activity against multi-drug resistant strains with Minimum Inhibitory Concentrations (MIC) as low as 0.25 µg/mL, indicating strong antibacterial efficacy compared to standard antibiotics like gatifloxacin .
Anticancer Potential
The imidazo[1,2-b]pyrazole framework is associated with anticancer activity. For example:
- Structural modifications in related compounds have led to potent inhibitors of cancer cell proliferation with IC50 values in the nanomolar range . The mechanism often involves inhibition of specific kinases or enzymes crucial for tumor growth.
Anti-inflammatory Effects
Compounds containing the imidazo[1,2-b]pyrazole core have been studied for their anti-inflammatory properties. This activity is typically mediated through modulation of inflammatory pathways and cytokine production.
The mechanism by which (6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol exerts its biological effects is believed to involve:
- Targeting Enzymes : Binding to specific enzymes or receptors that play critical roles in various biochemical pathways.
- Modulation of Signaling Pathways : Influencing pathways such as those involved in cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have documented the biological activity of compounds related to (6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol:
Q & A
Q. What are the common synthetic routes for (6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions starting with cyclopropane or cyclobutane derivatives. Key steps include:
- Condensation reactions between cyclobutyl precursors and pyrazole intermediates under reflux conditions (e.g., using ethanol or THF as solvents at 60–80°C) .
- Functionalization of the imidazo[1,2-b]pyrazole core with a hydroxymethyl group via reductive amination or nucleophilic substitution .
- Optimization : Reaction conditions (temperature, solvent polarity, and catalysts like Pd(PPh₃)₄) are adjusted to enhance yield (typically 60–85%) and selectivity. Thin-layer chromatography (TLC) and NMR spectroscopy are used to monitor intermediates .
Q. How is the compound characterized post-synthesis?
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity and cyclobutyl integration .
- X-ray crystallography : Resolves planar bicyclic structures and hydrogen-bonding interactions (e.g., SHELX software for refinement) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 231.29 vs. calculated 231.29) .
Q. What preliminary biological activities have been reported for this compound?
Initial screens indicate:
- Anticancer potential : Inhibition of PI3Kα signaling (IC₅₀ ~2.5 µM in breast cancer cell lines) .
- Antimicrobial activity : Moderate efficacy against Gram-positive bacteria (MIC ~16 µg/mL) .
- Enzyme inhibition : Binding to kinases and cytochrome P450 isoforms in vitro .
Advanced Research Questions
Q. What structural insights does X-ray crystallography provide, and how do they inform drug design?
X-ray data reveal:
- Planar bicyclic core : Facilitates π–π stacking with biological targets (e.g., ATP-binding pockets in kinases) .
- Hydroxymethyl orientation : Stabilizes hydrogen bonds with active-site residues (e.g., Asp831 in PI3Kα) .
- Cyclobutyl strain : Enhances binding affinity but may reduce metabolic stability .
Q. How do structural modifications at the 6- and 7-positions influence biological activity?
Comparative studies of analogs (see Table 1) show:
- 6-Cyclobutyl vs. 6-phenyl : Cyclic substituents improve target selectivity but reduce solubility .
- 7-Hydroxymethyl vs. 7-cyano : Hydroxymethyl enhances hydrogen bonding, while cyano groups increase electrophilic reactivity .
Table 1. Structure-Activity Relationships of Imidazo[1,2-b]pyrazole Derivatives
| Substituents (Position) | Biological Activity | Key Mechanism |
|---|---|---|
| 6-Cyclobutyl, 7-OHCH₂ | Anticancer (PI3Kα) | ATP-competitive inhibition |
| 6-Phenyl, 7-CN | Antimicrobial | Disruption of membrane synthesis |
| 6-Methylthio, 7-CO₂Et | Kinase inhibition | Allosteric modulation |
| Source: Adapted from |
Q. How can contradictory data in biological assays be resolved?
Contradictions (e.g., variable IC₅₀ values) arise from:
- Assay conditions : Differences in pH, serum proteins, or cell lines (validate using standardized protocols) .
- Compound purity : HPLC-MS quantifies impurities (>95% purity required for reliable IC₅₀) .
- Off-target effects : Use siRNA knockdown or isogenic cell lines to confirm target specificity .
Q. What reaction mechanisms govern the compound’s synthetic pathways?
Key mechanisms include:
- Nucleophilic aromatic substitution : For functionalization at the 7-position (e.g., hydroxymethylation) .
- Buchwald-Hartwig coupling : Introduces cyclobutyl groups via palladium catalysis .
- Kinetic vs. thermodynamic control : Adjusting temperature and solvent polarity directs regioselectivity .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
